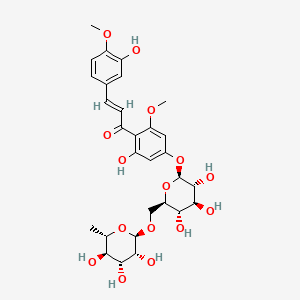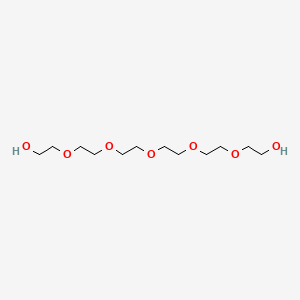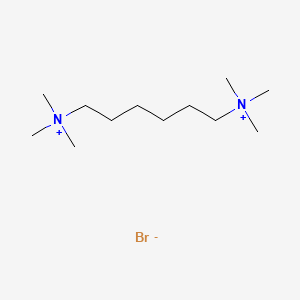
K252c
Vue d'ensemble
Description
K252c is a cell-permeable protein kinase C inhibitor . It has been found to induce apoptosis in human chronic myelogenous leukemia cancer cells . In human foreskin fibroblast cells, it reduces focus formation induced by human cytomegalovirus (HCMV) strains .
Synthesis Analysis
The synthesis of K252c involves a sequential C–H functionalisation strategy . This process exploits direct functionalisation reactions around a simple arene core and comprises of two highly-selective copper-catalysed C–H arylations, a copper-catalysed C–H amination, and a palladium-catalysed C–H carbonylation .Molecular Structure Analysis
K252c belongs to the class of organic compounds known as indolocarbazoles . These are polycyclic aromatic compounds containing an indole fused to a carbazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of K252c include two highly-selective copper-catalysed C–H arylations, a copper-catalysed C–H amination, and a palladium-catalysed C–H carbonylation .Physical And Chemical Properties Analysis
K252c has a molecular weight of 311.34 g/mol . It is a crystalline solid with solubility in DMF (500 µg/ml), DMSO (25 mg/ml), and DMSO:PBS (pH 7.2) (1:3) (0.25 mg/ml). It is slightly soluble in ethanol .Applications De Recherche Scientifique
Anticancer Activities
K-252c is a component of K-252a, a structurally unique indolocarbazole glycoside . K-252a exhibits potent neuroprotective and broad anticancer activities . The anticancer properties of K-252c make it a potential candidate for therapeutic applications in oncology .
Neuroprotective Effects
K-252a, which consists of K-252c, has been reported to have potent neuroprotective activities . This suggests that K-252c may also have potential applications in the treatment of neurological disorders.
Protein Kinase C Inhibition
K-252c is known to be a potent inhibitor of protein kinase C , an enzyme family known to play a critical role in a myriad of signal transduction pathways associated with metabolism, gene expression, membrane transport, and cell proliferation . This makes K-252c a potential therapeutic agent for diseases associated with these pathways.
Enzyme Inhibition
K-252c has been reported to inhibit several enzymes, including β-lactamase, malate dehydrogenase, and protease, with IC50 values of 8, 8, and 10 μM respectively . This suggests potential applications of K-252c in the development of enzyme inhibitors.
Biosynthesis Research
The biosynthesis of K-252c has been studied extensively . Understanding the biosynthesis of K-252c can provide critical information and materials useful for combinatorial biosynthesis of K-252a and its analogs for therapeutic applications .
Chemical Synthesis
The total synthesis of K-252c has been achieved via a sequential C–H functionalisation strategy . This synthesis strategy could be used to prepare analogues of this important scaffold .
Mécanisme D'action
Target of Action
K-252c, also known as Staurosporine aglycone, primarily targets Protein Kinase C (PKC) and Protein Kinase A (PKA) . These kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation . This modification can result in a functional change of the target protein by altering enzyme activity, cellular location, or association with other proteins in the cells .
Mode of Action
K-252c is a cell-permeable, reversible, and ATP-competitive inhibitor of PKC and PKA . It competes with ATP for binding to the active site of these kinases, thereby inhibiting their activity . The IC50 values for PKC and PKA are 2.45 μM and 25.7 μM, respectively .
Biochemical Pathways
The inhibition of PKC and PKA by K-252c affects various biochemical pathways. PKC and PKA play a critical role in a myriad of signal transduction pathways associated with metabolism, gene expression, membrane transport, and cell proliferation . Therefore, the inhibition of these kinases by K-252c can lead to changes in these cellular processes.
Pharmacokinetics
It is known that k-252c is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects. The compound’s solubility in DMSO is reported to be ≥15.55 mg/mL , indicating good solubility in organic solvents
Result of Action
K-252c has been shown to induce apoptosis in human chronic myelogenous leukemia cancer cells . This suggests that the compound’s inhibition of PKC and PKA can lead to programmed cell death in certain cancer cells. Additionally, K-252c also inhibits β-lactamase, chymotrypsin, and malate dehydrogenase , which may contribute to its overall biological effects.
Safety and Hazards
Propriétés
IUPAC Name |
3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O/c24-20-17-12(9-21-20)15-10-5-1-3-7-13(10)22-18(15)19-16(17)11-6-2-4-8-14(11)23-19/h1-8,22-23H,9H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXUTNIFSHFQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C4=CC=CC=C4NC3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017989 | |
| Record name | Staurosporine aglycone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one | |
CAS RN |
85753-43-1 | |
| Record name | Staurosporinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085753431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Staurosporine aglycone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K252c | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STAUROSPORINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAJ5XS5HPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)




